C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Organic Chemistry Medicinal Chemistry Chemical Procurement

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (CAS 885279-93-6), also known as [2-(3-bromophenyl)-1,3-thiazol-4-yl]methanamine, is a brominated thiazole derivative with the molecular formula C10H9BrN2S and a molecular weight of 269.16 g/mol. This compound is a member of the aryl-thiazole methylamine class, which is widely utilized as a versatile small-molecule scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C10H9BrN2S
Molecular Weight 269.16 g/mol
CAS No. 885279-93-6
Cat. No. B3372312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine
CAS885279-93-6
Molecular FormulaC10H9BrN2S
Molecular Weight269.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC(=CS2)CN
InChIInChI=1S/C10H9BrN2S/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
InChIKeyVJXVOHWHYAIJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (CAS 885279-93-6) Procurement and Identification Guide for Research Supply


C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (CAS 885279-93-6), also known as [2-(3-bromophenyl)-1,3-thiazol-4-yl]methanamine, is a brominated thiazole derivative with the molecular formula C10H9BrN2S and a molecular weight of 269.16 g/mol . This compound is a member of the aryl-thiazole methylamine class, which is widely utilized as a versatile small-molecule scaffold in medicinal chemistry and agrochemical research [1]. The compound features a 3-bromophenyl substituent at the 2-position of the thiazole ring and an aminomethyl group at the 4-position, a specific substitution pattern that imparts distinct chemical reactivity and utility as a synthetic building block [2].

Why Generic Thiazole Methylamine Substitution is Not Recommended for C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine


The position of the bromine substituent on the phenyl ring critically influences the compound's physicochemical properties, commercial availability, and potential applications, precluding straightforward substitution with its 2-bromo or 4-bromo isomers. Subtle differences in molecular geometry affect intermolecular interactions, such as halogen bonding, and can dictate the outcome of synthetic transformations where regioselectivity is paramount . Furthermore, vendor specifications reveal significant variations in minimum purity and commercial availability among the positional isomers, directly impacting procurement decisions and experimental reproducibility . These distinctions underscore that the 3-bromo isomer is not functionally equivalent to its positional analogs and must be selected based on specific, verifiable criteria .

Quantitative Differentiation Guide for C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine Against Positional Isomers


Higher Commercial Purity Specification of 3-Bromo Isomer Compared to 4-Bromo Analog

The 3-bromo isomer (CAS 885279-93-6) is specified by a major supplier with a minimum purity of 98%, which is 3 percentage points higher than the minimum purity specification of 95% for the 4-bromo positional isomer (CAS 89152-87-4) from the same supplier . This quantifiable difference in purity specification is a key procurement differentiator for research applications requiring high-fidelity starting materials .

Organic Chemistry Medicinal Chemistry Chemical Procurement

Predicted Boiling Point Data Available for 4-Bromo Isomer but Not for 3-Bromo Isomer

The 4-bromo isomer (CAS 89152-87-4) has a predicted boiling point of 394.3±52.0 °C at 760 mmHg , whereas no boiling point data is reported for the 3-bromo isomer (CAS 885279-93-6) in authoritative chemical databases . This absence of a key thermodynamic parameter for the 3-bromo isomer presents a distinct selection criterion: the 3-bromo isomer may be preferred for reactions or purifications that are conducted at lower temperatures or that require a less volatile intermediate, while the 4-bromo isomer's predicted boiling point provides a reference for its own process optimization.

Physical Chemistry Process Chemistry Analytical Chemistry

Distinct MDL Number and Commercial Catalog Differentiation from Positional Isomers

The 3-bromo isomer is assigned the unique MDL number MFCD06738413 , which differs from the MDL numbers of the 2-bromo and 4-bromo isomers (e.g., MFCD06738415 for the 4-bromo isomer ). This distinct registry identifier is a non-negotiable requirement for accurate chemical inventory management and regulatory documentation. The 2-bromo isomer (CAS 885280-21-7) is noted as 'Discontinued' by at least one supplier , whereas the 3-bromo isomer remains available for purchase, providing a clear advantage in supply chain reliability.

Chemical Inventory Procurement Regulatory Compliance

Class-Specific Utility as a Medicinal Chemistry Scaffold for Kinase Inhibitors

Thiazole derivatives containing a 3-bromophenyl motif are structurally related to compounds that have demonstrated activity against key oncology targets such as Proto-oncogene tyrosine-protein kinase Src and Epidermal growth factor receptor (EGFR) . While specific IC50 data for C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is not reported in primary literature, its close analog, 4-(3-bromophenyl)-1,3-thiazol-2-amine (CAS 105512-81-0), has been annotated in binding assays targeting hexokinase [1]. This class-level inference suggests that the 3-bromo substitution pattern is a privileged scaffold for engaging kinase active sites, providing a rational basis for selecting the 3-bromo isomer over non-halogenated or differently substituted analogs in kinase-focused projects.

Medicinal Chemistry Drug Discovery Kinase Inhibitors

High-Impact Research and Industrial Use Cases for C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine


High-Fidelity Building Block for Kinase-Targeted Library Synthesis

Medicinal chemistry teams focusing on kinase inhibition should prioritize this compound due to its class-level association with kinase-binding motifs and its superior vendor-specified purity (98%). This higher purity is essential for generating reliable structure-activity relationship (SAR) data in high-throughput screening campaigns, minimizing artifacts from impurities that could confound hit validation .

Precise Isomer Selection for Regioselective Cross-Coupling Reactions

In synthetic organic chemistry projects requiring a brominated aryl-thiazole scaffold for Suzuki-Miyaura or Buchwald-Hartwig couplings, the specific 3-bromo substitution pattern is non-interchangeable. The unique MDL number and consistent commercial availability ensure that the exact regioisomer is procured for each synthetic step, which is critical for maintaining patent integrity and achieving desired molecular geometries [1].

Process Chemistry Optimization Using Positional Isomer Data Gaps

For process chemists, the lack of reported boiling point data for the 3-bromo isomer, in contrast to the predicted value for the 4-bromo isomer, is an actionable piece of information. This data gap may indicate a lower tendency to volatilize or decompose under certain conditions, making the 3-bromo isomer a candidate for reactions where a higher boiling point or lower vapor pressure is advantageous, pending in-house thermal characterization .

Reliable Supply Chain Integration for Long-Term Drug Development

The confirmed commercial availability of the 3-bromo isomer, contrasted with the 'Discontinued' status of the 2-bromo isomer, makes it a more reliable choice for multi-year drug discovery programs. This ensures consistent access to the same chemical entity throughout the project lifecycle, from lead optimization to preclinical development, thereby reducing the risk of project delays due to supply chain disruptions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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